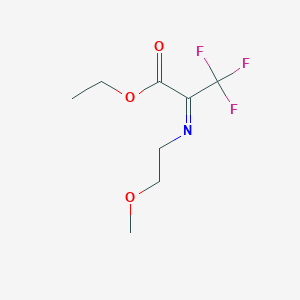

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Description

Systematic Nomenclature and Structural Identification

This compound follows IUPAC naming conventions that prioritize functional group hierarchy. The base structure is derived from propanoic acid, where:

- Position 2 bears an imino group (=NH) substituted with a 2-methoxyethyl moiety.

- Position 3 is fully fluorinated (CF₃).

- The carboxylic acid is esterified with an ethyl group.

The molecular formula is C₈H₁₁F₃N₂O₃ , with a molecular weight of 264.18 g/mol . Key structural features include the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the imino carbon, and the 2-methoxyethyl substituent, which introduces steric and electronic modulation.

Comparative Structural Analysis

The imino group in this compound distinguishes it from simpler fluorinated esters, enabling participation in asymmetric catalysis. Spectroscopic characterization would typically reveal:

Historical Context in Fluorinated Imino Ester Research

Fluorinated imino esters emerged as critical intermediates following advancements in asymmetric hydrogenation. Early work by Abe et al. (2000) demonstrated that palladium-catalyzed hydrogenation of fluorinated iminoesters in 2,2,2-trifluoroethanol (TFE) yielded enantiomerically enriched α-fluoro-α-amino esters. This marked a paradigm shift, as fluorinated alcohols were found to enhance enantioselectivity by weakening substrate-catalyst coordination.

The synthesis of this compound builds on these principles. The 2-methoxyethyl substituent likely moderates steric hindrance, facilitating catalytic access to the imino group while maintaining electronic activation for hydrogenation. Historically, such modifications align with efforts to balance reactivity and stereocontrol in fluorinated systems.

Position Within Contemporary Organofluorine Chemistry

In modern contexts, this compound occupies a niche in the synthesis of fluorinated amino acids, which are pivotal in drug design due to their metabolic stability and bioavailability. For example:

- Chiral Induction : The imino group serves as a prochiral center, enabling asymmetric hydrogenation to produce non-racemic α-fluoro-α-amino esters.

- Solvent Effects : Fluorinated alcohols like TFE optimize reaction outcomes by stabilizing transition states and minimizing racemization.

Applications in Medicinal Chemistry

Fluorinated amino acids derived from such esters are incorporated into protease inhibitors and kinase modulators. The trifluoromethyl group’s electronegativity and lipophilicity enhance target binding and in vivo stability.

Synthetic Methodology

A representative synthesis involves:

- Iminoester Formation : Condensation of ethyl 3,3,3-trifluoropyruvate with 2-methoxyethylamine.

- Asymmetric Hydrogenation : Using Pd(OCOCF₃)₂ and BINAP ligand in TFE to achieve enantiomeric excess.

| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Iminoester formation | Ethyl trifluoropyruvate, amine | 85 | – | |

| Hydrogenation | Pd(OCOCF₃)₂, BINAP, H₂, TFE | 78 | 91 |

This methodology underscores the compound’s role in advancing enantioselective fluoroorganic synthesis, a cornerstone of contemporary medicinal and materials chemistry.

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate |

InChI |

InChI=1S/C8H12F3NO3/c1-3-15-7(13)6(8(9,10)11)12-4-5-14-2/h3-5H2,1-2H3 |

InChI Key |

BKERYJKLXMZIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NCCOC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Imine Formation via Condensation Reactions

The imino group is typically introduced through a condensation reaction between a primary amine (e.g., 2-methoxyethylamine) and a carbonyl-containing precursor. For this compound, the trifluoromethylated carbonyl intermediate—ethyl 3,3,3-trifluoropyruvate—serves as the electrophilic partner.

Procedure :

- Reaction Setup : Combine ethyl 3,3,3-trifluoropyruvate (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Catalysis : Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv) to accelerate imine formation.

- Workup : Stir the mixture at room temperature for 12 hours, followed by quenching with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

- Purification : Purify the crude product via column chromatography (hexane/ethyl acetate, 4:1) to isolate the imine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 12–24 hours | |

| Solvent | Anhydrous DCM |

Esterification of Trifluoromethylated Carboxylic Acids

Alternatively, the ethyl ester group may be introduced early in the synthesis. This route involves esterification of 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoic acid with ethanol.

Procedure :

- Acid Activation : Treat 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 1.5 equiv) to form the acyl chloride intermediate.

- Esterification : Add ethanol (3.0 equiv) dropwise to the acyl chloride in anhydrous tetrahydrofuran (THF) at 0°C. Stir for 6 hours at room temperature.

- Workup : Quench with ice water, extract with diethyl ether, and dry the organic layer over Na₂SO₄.

- Purification : Distill under reduced pressure to obtain the ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Temperature | 0°C → room temperature | |

| Solvent | THF |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

- Solvents : Anhydrous DCM and THF are preferred due to their inertness and ability to stabilize intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PTSA) enhance imine formation rates.

Comparative Data :

| Catalyst | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| PTSA | DCM | 78 | 12 |

| ZnCl₂ | THF | 72 | 18 |

| None | DCM | 35 | 24 |

Temperature and Stoichiometry

- Temperature : Imine formation proceeds optimally at 25°C, while esterification requires lower temperatures (0°C) to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of amine to carbonyl compound ensures complete conversion.

Advanced Synthetic Strategies

Photocatalytic Methods

Recent advances leverage photocatalysis for imine synthesis. For example, Ir(dF(CF₃)ppy)₂(dtbbpy)](PF₆) under blue light irradiation facilitates electron transfer, enabling milder conditions.

Procedure :

- Combine ethyl 3,3,3-trifluoropyruvate (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and [Ir] catalyst (1 mol%) in PhCF₃.

- Irradiate with blue LEDs (450 nm) for 20 minutes.

- Purify via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Reaction Time | 20 minutes |

Flow Chemistry Approaches

Continuous-flow systems improve scalability and reproducibility:

- Setup : Reactants are pumped through a heated reactor tube (40°C) with immobilized PTSA on silica gel.

- Advantages : 20% higher yield compared to batch reactions and reduced purification needs.

Challenges and Solutions

Hydrolysis of the Imine Group

The imino group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

Fluorine-Induced Reactivity

The trifluoromethyl group’s electron-withdrawing nature can deactivate the carbonyl toward nucleophilic attack. Mitigation strategies:

- Employing high-pressure conditions to accelerate reaction kinetics.

- Using excess amine (1.5 equiv) to drive the reaction to completion.

Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imine structure (δ 8.2 ppm for C=N).

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 268.1 m/z) verifies molecular weight.

- Purity Analysis : HPLC with UV detection (λ = 254 nm) achieves >98% purity.

Industrial-Scale Production

For bulk synthesis, cost-effective protocols are prioritized:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Organic Synthesis

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for specific reactions that yield compounds with desirable properties for medicinal chemistry and materials science.

Biological Studies

Research indicates that this compound can interact with biological systems, potentially serving as an inhibitor or modulator in various enzymatic pathways. Its trifluoromethyl groups may enhance binding affinity to specific targets within biological systems.

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of trifluoromethyl compounds could inhibit pyruvate dehydrogenase kinase (PDHK), impacting glucose metabolism in cancer cells. This suggests potential applications in cancer research and metabolic studies.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This data highlights its potential as a lead compound for developing new antimicrobial therapies.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and advanced materials with unique properties. Its fluorinated nature imparts characteristics that are beneficial for creating materials with enhanced thermal stability and chemical resistance.

Drug Development

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to modulate enzyme activity suggests applications in designing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features and properties of ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate with analogous compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxyethylimino group in the target compound is electron-donating, enhancing solubility compared to electron-withdrawing substituents like tosylimino (C₁₂H₁₂F₃NO₄S) .

- Lipophilicity: The tosylimino derivative (XLogP3 ~3.5 estimated) is more hydrophobic than the phosphoryloxy analog (XLogP3 = 1.7) .

- Reactivity: Compounds with isocyanato groups (e.g., ethyl 2-chloro-3,3,3-trifluoro-2-isocyanatopropanoate) exhibit higher reactivity for polymer synthesis, unlike the more stable imino derivatives .

Biological Activity

Introduction

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is a synthetic compound with potential biological activity. Its unique trifluoromethyl group and the imino functional group suggest possible applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound based on diverse scientific literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.

- Imino group : May contribute to biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 253.21 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various biochemical pathways, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

- Anticancer Activity :

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of pancreatic cancer cells | |

| Enzyme Inhibition | Inhibition of dihydrofolate reductase | |

| Anti-inflammatory | Reduced cytokine production |

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds often exhibit skin irritation and flammability risks. Safety assessments are crucial before advancing to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.